molecular formula C17H26N2O2 B247935 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide

3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide

Cat. No. B247935
M. Wt: 290.4 g/mol
InChI Key: QFJXJGIGYUGIJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide, also known as DMPA, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide is not fully understood. However, it is believed to act on the central nervous system by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine. This results in an increase in their concentration in the synaptic cleft, leading to enhanced neurotransmission and subsequent therapeutic effects.
Biochemical and Physiological Effects:
3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide has also been found to possess analgesic properties by reducing the transmission of pain signals in the central nervous system. Additionally, 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.

Advantages and Limitations for Lab Experiments

3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide has also been found to have low toxicity and is well-tolerated in animal models. However, the limitations of 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the exploration of its potential use in the treatment of chronic pain conditions. Additionally, further research is needed to elucidate the exact mechanism of action of 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide is a chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide involves the reaction of 3,5-dimethylpiperidine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide.

Scientific Research Applications

3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. 3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide has also been investigated for its potential use in the treatment of neuropathic pain, depression, and anxiety disorders.

properties

Product Name

3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)-N-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C17H26N2O2/c1-13-9-14(2)12-19(11-13)8-7-17(20)18-15-5-4-6-16(10-15)21-3/h4-6,10,13-14H,7-9,11-12H2,1-3H3,(H,18,20)

InChI Key

QFJXJGIGYUGIJX-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC(=CC=C2)OC)C

Canonical SMILES

CC1CC(CN(C1)CCC(=O)NC2=CC(=CC=C2)OC)C

Origin of Product

United States

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